Methyl 2-(4-aminophenyl)sulfanylacetate
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Overview
Description
Methyl 2-(4-aminophenyl)sulfanylacetate is an organic compound with the molecular formula C9H11NO2S It is characterized by the presence of a methyl ester group, an aminophenyl group, and a sulfanylacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-aminophenyl)sulfanylacetate typically involves the reaction of 4-aminothiophenol with methyl bromoacetate. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
4-Aminothiophenol+Methyl bromoacetate→Methyl 2-(4-aminophenyl)sulfanylacetate
The reaction is usually conducted in an organic solvent, such as ethanol or methanol, under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-aminophenyl)sulfanylacetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to form corresponding amines.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(4-aminophenyl)sulfanylacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(4-aminophenyl)sulfanylacetate involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the aminophenyl group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-nitrophenyl)sulfanylacetate
- Methyl 2-(4-hydroxyphenyl)sulfanylacetate
- Methyl 2-(4-methylphenyl)sulfanylacetate
Uniqueness
Methyl 2-(4-aminophenyl)sulfanylacetate is unique due to the presence of the amino group, which imparts distinct chemical reactivity and biological activity. This differentiates it from other similar compounds that may have different substituents on the phenyl ring, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
methyl 2-(4-aminophenyl)sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c1-12-9(11)6-13-8-4-2-7(10)3-5-8/h2-5H,6,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFRMJFKYWBECAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=CC=C(C=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60328777 |
Source
|
Record name | methyl 2-(4-aminophenyl)sulfanylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60328777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6946-13-0 |
Source
|
Record name | methyl 2-(4-aminophenyl)sulfanylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60328777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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